molecular formula C12H11N B1664054 2-Aminobiphenyl CAS No. 90-41-5

2-Aminobiphenyl

Cat. No.: B1664054
CAS No.: 90-41-5
M. Wt: 169.22 g/mol
InChI Key: TWBPWBPGNQWFSJ-UHFFFAOYSA-N
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Description

It is an amine derivative of biphenyl and appears as a colorless solid, although aged samples can appear colored or even black . This compound is significant in various chemical processes and has applications in multiple fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminobiphenyl is typically synthesized through the hydrogenation of 2-nitrobiphenyl . The process involves the reduction of the nitro group to an amine group under hydrogenation conditions, often using a palladium catalyst.

Industrial Production Methods: In industrial settings, this compound can be produced by coupling 2-nitrochlorobenzene with halogen-substituted aromatic boronic acids to form substituted 2-nitrobiphenyls, which are then reduced to this compound . This method is efficient for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Aminobiphenyl undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The nitro group in 2-nitrobiphenyl is reduced to form this compound.

    Substitution: It can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Halogenated aromatic compounds and boronic acids are typical reagents.

Major Products Formed:

    Oxidation: Nitroso and nitro derivatives.

    Reduction: this compound.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Aminobiphenyl involves its interaction with various molecular targets and pathways. As a substrate for UDP-glucuronosyltransferases, it undergoes glucuronidation, a process that makes it more water-soluble and facilitates its excretion from the body . This mechanism is crucial in detoxifying and eliminating potentially harmful compounds.

Comparison with Similar Compounds

Uniqueness of 2-Aminobiphenyl: this compound is unique due to its specific position of the amine group, which influences its reactivity and applications in catalysis and biological processes. Its role as a precursor for palladacycles and its involvement in glucuronidation pathways highlight its distinctiveness among similar compounds.

Properties

IUPAC Name

2-phenylaniline
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InChI

InChI=1S/C12H11N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,13H2
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InChI Key

TWBPWBPGNQWFSJ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2N
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Molecular Formula

C12H11N
Record name 2-AMINOBIPHENYL
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DSSTOX Substance ID

DTXSID3030189
Record name 2-Biphenylamine
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Molecular Weight

169.22 g/mol
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Physical Description

2-aminobiphenyl appears as colorless or purplish crystals. (NTP, 1992), Colorless or purple solid; [Hawley] Pink to brown solid; [MSDSonline]
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Boiling Point

570 °F at 760 mmHg (NTP, 1992), 299 °C
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Flash Point

greater than 235 °F (NTP, 1992), Flash point > 113 °C
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Solubility

less than 0.1 mg/mL at 70 °F (NTP, 1992), Sol in ethanol, ether, benzene; slightly sol in dimethylsulfoxide, petroleum ether, Insol in water
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Vapor Density

5.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.8 (AIR= 1)
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Vapor Pressure

0.000117 [mmHg], 1.2X10-4 mm Hg @ 25 °C /Estimated/
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Color/Form

Leaflets (dilute alcohol), Colorless or purplish crystals

CAS No.

90-41-5
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Melting Point

122 to 127 °F (NTP, 1992), 51 °C
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Synthesis routes and methods I

Procedure details

40 mmol of an aniline derivative (III) were suspended or dissolved in a mixture of 20 ml of water, 8 ml of 10% by weight aqueous hydrochloric acid and 8 ml of a 1M solution of titanium(III) chloride in 16 ml of 10% by weight aqueous hydrochloric acid (48 mmol of HCl). To this suspension or solution were added, at room temperature, 2 mmol of the tetrafluoroborate salt of a diazonium compound (II) in small portions as a solid over a period of 10 minutes. Once the mixture thus formed had been stirred for a further 15 minutes, a solution of 4.0 g of sodium hydroxide and 4.0 g of sodium sulfite in 40 ml of water was added. The reaction mixture was extracted three times with diethyl ether and the combined organic phases were then washed with saturated sodium chloride solution and dried over sodium sulfate. After the crude product had been concentrated under reduced pressure and purified by column chromatography, the 2-aminobiphenyl was obtained as a light brown oil.
Quantity
40 mmol
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
4 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
48 mmol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Activated palladium on carbon (10% w/w, 0.25 g) was added to a solution of the nitro 2 (1.70 g, 8.53 mmol) in anhydrous methanol (100 mL). The reaction flask was purged thrice with H2 (g), pressurized to 5 bar with H2 (g), and mechanically shaken in a Parr hydrogenator for 12 hours. The reaction mixture was filtered and the filtrate was concentrated under reduced pressure to yield the amine 3 as a yellow oil (1.44 g, quant.) that was used immediately in the next step.
Name
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A stirred solution of 2-bromo-5-chloronitrobenzene (5.00 g, 21.2 mmol) and phenylboronic acid (2.58 g, 21.2 mmol) in tetrahydrofuran (85 mL) was treated under nitrogen with [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium (II) complex with dichloromethane (0.52 g, 0.63 mmol, 3 mole %) and a 5 N sodium hydroxide solution (8.5 mL, 42.5 mmol). The reaction was heated at 60° C. for twelve hours, cooled to room temperature, and the solvent removed in vacuo. The residue was treated with ethyl acetate (200 mL) and a saturated aqueous sodium chloride solution (100 mL). The phases were separated and the aqueous phase was extracted with ethyl acetate (2×50 mL). The combined organic phase was dried over anhydrous magnesium sulfate, filtered, and the solvent concentrated in vacuo. The resulting brown oil was filtered through a plug of silica gel (20:80 ethyl acetate:hexane). After concentration of the solvent in vacuo, the resulting, pure 4-chloro-2-nitro-biphenyl (4.66 g, 19.0 mmol, 94%) was dissolved in acetic acid (13.2 mL) and ethanol (13.2 mL). Iron granules (15.6 g, 278 mmol) were added and the mixture was stirred with a mechanical stirrer for 12 hours. The mixture was diluted with ethanol and then filtered through Celite® filter aid. The resulting solution was concentrated in vacuo, diluted with toluene and concentrated in vacuo (×3) to afford a viscous oil. The viscous oil was purified by flash column chromatography, eluting with a mixture of ethyl acetate-hexane (1:4), to afford the title compound as a homogeneous oil (3.46 g, 85%);
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
2.58 g
Type
reactant
Reaction Step Two
Quantity
0.52 g
Type
reactant
Reaction Step Two
Quantity
85 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
8.5 mL
Type
reactant
Reaction Step Three
Quantity
4.66 g
Type
reactant
Reaction Step Four
Quantity
13.2 mL
Type
solvent
Reaction Step Four
Quantity
13.2 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
85%

Synthesis routes and methods IV

Procedure details

3′-Methyl-1,1′-biphenyl-2-ylamine was prepared from from 2-iodoaniline (2.97 g, 13.5 mmol), 3-methylphenylboronic acid (1.84 g, 13.5 mmol), [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium (II) complex with dichloromethane (0.33 g, 0.41 mmol), and a 5 N aqueous sodium hydroxide solution (5.4 mL, 27 mmol), according to the procedure and in the same manner as described in Example 32, Method A, Step a, to afford the intermediate biphenylamine as an oil (2.05 g, 83%). The title compound was prepared from the above intermediate biphenylamine (1.89 g, 10.3 mmol), propionic anhydride (2.64 mL, 20.6 mmol), 4-(N,N-dimethylamino)pyridine (0.12 g, 1.0 mmol), and pyridine (3.3 mL, 41 mmol), according to the same procedure, to yield N-(3′-methyl-1,1′-biphenyl-2-yl)propanamide as a solid (2.45 g, 99%), m.p. 83° C.;
Quantity
2.97 g
Type
reactant
Reaction Step One
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
0.33 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step Two
Yield
83%

Synthesis routes and methods V

Procedure details

3′-Methoxy-1,1′-biphenyl-2-ylamine was prepared from 2-iodoaniline (3.64 g, 16.7 mmol), 3-methoxyphenylboronic acid (2.54 g, 16.7 mmol), [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium (II) complex with dichloromethane (0.41 g, 0.50 mmol), and a 5 N aqueous sodium hydroxide solution (6.7 mL, 33.5 mmol), according to the procedure and in the same manner as described in Example 32, Method A, Step a, to afford the intermediate biphenyl amine as an oil (2.79 g, 84%). The title compound was prepared from the above intermediate biphenyl amine (0.75 g, 3.8 mmol), acetic anhydride (1.4 mL, 15 mmol), 4-(N,N-dimethylamino)pyridine (0.05 g, 0.4 mmol), and pyridine (1.2 mL, 15 mmol) according to the same procedure as described in Example 32, Method A, Step a to yield N-(3′-methoxy-1,1′-biphenyl-2-yl)acetamide as a solid (0.60 g, 66%), m.p. 105-107° C.;
Quantity
3.64 g
Type
reactant
Reaction Step One
Quantity
2.54 g
Type
reactant
Reaction Step One
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
6.7 mL
Type
reactant
Reaction Step Two
Yield
84%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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